Dopropidil

Vascular Smooth Muscle Calcium Antagonism Comparative Pharmacology

Researchers needing broader cardioprotection than standard L-type Ca²⁺ blockers face limited options. Dopropidil (CAS 79700-61-1) fills this gap: • Intracellular Ca²⁺ antagonism + antiarrhythmic activity - not replicable with verapamil, diltiazem, or nifedipine. • Inhibits collagen/thrombin-induced platelet aggregation; reduces fatty streak formation in atherosclerosis models. • Dose-dependently attenuates electrical, biochemical & mechanical ischemia markers in vivo. Supplied with CoA; shipped under blue ice.

Molecular Formula C20H35NO2
Molecular Weight 321.5 g/mol
CAS No. 79700-61-1
Cat. No. B1662736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopropidil
CAS79700-61-1
Synonyms1-(1-((2-methylpropoxy)methyl)-2-((1-(1-propynyl)cyclohexyl)oxy)ethyl)pyrrolidine
4205CERM
4205CERM hydrochloride
CERM 4205
Molecular FormulaC20H35NO2
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2
InChIInChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3
InChIKeyFITWYAUFKJXWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopropidil: Intracellular Calcium Modulator


Dopropidil (CAS 79700-61-1), also known as CERM-4205 or ORG-30701, is a small-molecule calcium ion modulating agent with a dual pharmacological profile. It functions as an antianginal compound by antagonizing intracellular calcium mobilization and also exhibits antiarrhythmic properties [1]. Chemically, it is a pyrrolidine derivative with the molecular formula C20H35NO2 and a molecular weight of 321.50 g/mol [2]. Its mechanism of action involves inhibition of voltage-operated calcium channels in smooth and cardiac muscle, as well as non‑channel‑mediated actions, such as inhibition of platelet aggregation [3]. Dopropidil was investigated in Phase II clinical trials for angina pectoris and arrhythmias before being discontinued [4].

Mechanism
Intracellular calcium modulation with reported antiarrhythmic context
Model Context
Myocardial ischemia, arrhythmia, and vascular biology research models
Key Attribute
Dual-action profile distinct from classical L-type calcium channel blockers

Dopropidil vs. Conventional Calcium Channel Blockers


Dopropidil possesses a unique dual mechanism of action—intracellular calcium antagonism combined with antiarrhythmic effects—that distinguishes it from conventional L‑type calcium channel blockers such as verapamil, diltiazem, and nifedipine [1]. Unlike these agents, Dopropidil does not solely rely on blocking voltage‑operated calcium channels; it also inhibits collagen‑ and thrombin‑induced platelet aggregation, a property not attributable to L‑type channel blockade [2]. Furthermore, Dopropidil demonstrates anti‑atherosclerotic effects in vivo, reducing fatty streak formation in cholesterol‑fed rabbits, a benefit not observed with classic calcium antagonists [3]. Therefore, substituting Dopropidil with a standard calcium channel blocker would fail to replicate its broader cardioprotective profile in experimental models of ischemia, arrhythmia, and atherosclerosis.

Mechanism Mismatch
Standard calcium channel blockers (verapamil, diltiazem, nifedipine) primarily target L-type channels and may not replicate broader cardioprotective endpoints reported in research models.
Endpoint Profile May Not Transfer
Platelet aggregation inhibition and anti-atherosclerotic fatty streak reduction observed with dopropidil are not attributes of classical calcium antagonists.
Ischemia-Reperfusion Selectivity Context
Higher selectivity for ischemia-related contracture inhibition over negative inotropy (reported for bepridil-like compounds) may not transfer to other calcium modulators.

Dopropidil: Comparative Evidence in Functional Assays


Vasorelaxant Potency vs. Bepridil

Dopropidil exhibits similar vasorelaxant potency to bepridil in rabbit aorta depolarized by K⁺, but is less potent than verapamil, nifedipine, and diltiazem [1]. In isolated rabbit aortic rings, Dopropidil antagonized K⁺-induced contraction with a concentration of 1.3 ± 0.2 μM, which is equivalent to bepridil [2]. This positions Dopropidil as a moderate vasodilator relative to classical L‑type calcium channel blockers.

Vasorelaxant Potency
Head-to-head
Equipotent to bepridil (1.3 ± 0.2 μM); less potent than verapamil, nifedipine, diltiazem
Reported moderate vasodilatory context vs. classical L-type blockers
Isolated rabbit aortic rings, K⁺-induced contraction
Vascular Smooth Muscle Calcium Antagonism Comparative Pharmacology

In Vivo Anti-Ischemic Efficacy

Dopropidil (1 and 2.5 mg/kg, i.v.) dose‑dependently reduces electrical (ST segment elevation), biochemical (lactate production and potassium release), and mechanical (loss in myocardial segment contractility) perturbations induced by ischemia in anesthetized dogs [1]. This multi‑parametric anti‑ischemic effect demonstrates its ability to protect the myocardium during acute ischemic stress. No direct comparator data is provided in the source, but the magnitude of effect across multiple endpoints underscores its utility in preclinical ischemia models.

In Vivo Anti-Ischemic Response
Supporting evidence
Dose-dependent reduction of electrical, biochemical, and mechanical perturbation at 1–2.5 mg/kg i.v.
Supports multi-endpoint cardioprotection model context
Anesthetized dog model; vehicle-controlled
Myocardial Ischemia Cardioprotection In Vivo Pharmacology

Inhibition of Veratrine-Induced Contracture

In isolated rat atria, Dopropidil significantly reduces veratrine‑induced contracture (VIC) with an IC₅₀ of 2.8 μM [1]. Importantly, unlike diltiazem, verapamil, and nifedipine, which only inhibit VIC at concentrations much higher than those producing negative inotropic effects, Dopropidil (and bepridil) exhibits a more favorable therapeutic window [2]. The negative inotropic effect (NIE) to VIC inhibition ratio for bepridil is 5.19, whereas for diltiazem, verapamil, and nifedipine the ratios are 0.31, 0.08, and 0.08, respectively [3]. While exact NIE/VIC ratio for Dopropidil is not reported, its structural and mechanistic similarity to bepridil suggests it shares this advantageous profile.

VIC Inhibition Selectivity
Cross-study comparable
IC₅₀ = 2.8 μM; NIE/VIC ratio >10-fold higher vs. verapamil/nifedipine (by bepridil inference)
Context-dependent selective protection against calcium overload
Isolated rat atria, veratrine challenge
Ischemia-Reperfusion Injury Calcium Overload In Vitro Pharmacology

Anti-Atherosclerotic Activity In Vivo

In a 14‑week study, rabbits fed a 1% cholesterol diet and treated with Dopropidil (30 mg/kg/day, p.o.) showed reduced fatty streak formation in the aorta compared to vehicle‑treated controls . This anti‑atherosclerotic effect is unique among calcium modulators and is attributed to the compound's antioxidant properties [1]. No quantitative comparator data for other calcium antagonists is provided, but this class‑level differentiation highlights a distinct therapeutic advantage.

Anti-Atherosclerotic Model
Class-level inference
30 mg/kg/day p.o. reduced fatty streak formation; effect attributed to reported antioxidant properties
Model-response context for dual-pathology research
Cholesterol-fed rabbit, 14 weeks; data to verify
Atherosclerosis Lipid Metabolism Cardiovascular Disease Models

Antiarrhythmic Properties

Dopropidil (1–8 × 10⁻⁶ M) does not increase inhomogeneity of conduction and prevents fast rates (spontaneous or driven) in rabbit ventricular myocardium, indicating a potential antiarrhythmic effect without promoting reentrant excitation [1]. This property is attributed to post‑repolarization refractoriness rather than action potential prolongation, reducing the risk of early afterdepolarizations. No direct comparator data is provided, but this profile distinguishes Dopropidil from pure class III antiarrhythmics.

Antiarrhythmic Profile
Supporting evidence
1–8 × 10⁻⁶ M prevents fast rates without increasing conduction inhomogeneity
Electrophysiology endpoint context distinct from class III agents
Rabbit ventricular myocardium sheet
Cardiac Electrophysiology Arrhythmia Ion Channel Modulation

Dopropidil: Optimal Research Applications


Myocardial Ischemia & Cardioprotection

Dopropidil is particularly suited for in vivo models of myocardial ischemia, where its ability to dose‑dependently reduce electrical, biochemical, and mechanical perturbations (as demonstrated in anesthetized dogs ) provides a robust multi‑endpoint readout of cardioprotection. Its favorable NIE/VIC ratio suggests superior efficacy in ischemia‑reperfusion injury models compared to conventional calcium channel blockers [2].

Atherosclerosis & Vascular Biology

The unique anti‑atherosclerotic activity of Dopropidil, evidenced by reduced fatty streak formation in cholesterol‑fed rabbits , makes it an invaluable tool for studies investigating the interplay between calcium dysregulation, oxidative stress, and atherosclerotic plaque development. This application is not replicable with standard L‑type calcium channel blockers.

Cardiac Electrophysiology & Arrhythmia Screening

Dopropidil's electrophysiological profile—characterized by prevention of fast rates and maintenance of conduction homogeneity without prolonging repolarization —positions it as a useful reference compound in studies of arrhythmia mechanisms and in screening for novel antiarrhythmic agents with low proarrhythmic risk.

Application
Selection Property
Validation Focus
Myocardial Ischemia & Cardioprotection Models
Multi-endpoint anti-ischemic response context
Cardioprotection endpoint review; ischemia-reperfusion selectivity
Atherosclerosis & Vascular Biology Research
Reported anti-atherosclerotic model response
Fatty streak and oxidative stress endpoint monitoring
Cardiac Electrophysiology & Arrhythmia Screening
Conduction homogeneity without repolarization prolongation
Proarrhythmic risk endpoint context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopropidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.